molecular formula C8H14N4O B7753942 5-(pentylamino)-2H-1,2,4-triazin-3-one

5-(pentylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753942
M. Wt: 182.22 g/mol
InChI Key: KEDARMRMLGNHQK-UHFFFAOYSA-N
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Description

5-(Pentylamino)-2H-1,2,4-triazin-3-one is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the 1,2,4-triazin-3-one family, a class of nitrogen-containing heterocycles known for their versatile biological activities and utility as key intermediates in organic synthesis . Researchers utilize this and related triazinone derivatives as core scaffolds for developing novel pharmacologically active molecules. The structural motif is frequently explored in the synthesis of fused ring systems, such as pyrazolo[5,1-c][1,2,4]triazines, which are valuable for creating diverse chemical libraries for bioactivity screening . While the specific research applications for this compound are still being defined, analogues with different N-alkyl substitutions, such as the propylamino and 1-phenylethylamino variants, are well-established in scientific investigations, suggesting a broad potential for structure-activity relationship (SAR) studies . The pentylamino side chain in this particular compound may influence its physicochemical properties, such as lipophilicity, potentially enhancing its ability to interact with biological membranes or specific enzyme pockets. This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(pentylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-3-4-5-9-7-6-10-12-8(13)11-7/h6H,2-5H2,1H3,(H2,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDARMRMLGNHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursors and Amination Reactions

A common approach involves substituting halogen atoms (e.g., chlorine) at the 5-position of 5-chloro-2H-1,2,4-triazin-3-one with pentylamine. This method mirrors strategies employed in 1,3,5-triazine chemistry, where chlorine atoms serve as leaving groups for nucleophilic displacement.

Procedure :

  • Synthesis of 5-Chloro-2H-1,2,4-triazin-3-one :

    • Cyclocondensation of thiosemicarbazide with malonic acid derivatives under acidic conditions yields the triazinone core.

    • Chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 5.

  • Amination with Pentylamine :

    • Reacting 5-chloro-2H-1,2,4-triazin-3-one with excess pentylamine in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours facilitates substitution.

    • Base additives (e.g., NaHCO₃ or Et₃N) neutralize HCl byproducts, driving the reaction to completion.

Example Reaction :

5-Chloro-2H-1,2,4-triazin-3-one+NH2(CH2)4CH3THF, NaHCO3,70C5-(Pentylamino)-2H-1,2,4-triazin-3-one+HCl\text{5-Chloro-2H-1,2,4-triazin-3-one} + \text{NH}2(\text{CH}2)4\text{CH}3 \xrightarrow{\text{THF, NaHCO}_3, 70^\circ\text{C}} \text{this compound} + \text{HCl}

Challenges :

  • Competing hydrolysis of the chlorinated intermediate in aqueous conditions.

  • Steric hindrance from the pentyl chain, necessitating elevated temperatures or microwave assistance.

Cyclization Strategies for Direct Assembly

Condensation of Hydrazine Derivatives

Alternative routes involve constructing the triazinone ring with the pentylamino group pre-installed. For example, reacting pentylamine-functionalized hydrazine derivatives with β-keto esters or nitriles can yield the target compound in one pot.

Procedure :

  • Synthesis of Pentylamino-Hydrazine :

    • Hydrazine hydrate reacts with pentyl isocyanate to form 1-pentylsemicarbazide.

  • Cyclization with β-Keto Esters :

    • Heating 1-pentylsemicarbazide with ethyl acetoacetate in acetic acid induces cyclodehydration, forming the triazinone ring.

Example Reaction :

NH2NH(CO)NHC5H11+CH3C(O)COOEtAcOH, ΔThis compound+EtOH+H2O\text{NH}2\text{NH}(\text{CO})\text{NHC}5\text{H}{11} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{AcOH, }\Delta} \text{this compound} + \text{EtOH} + \text{H}_2\text{O}

Optimization Insights :

  • Acidic conditions (e.g., HCl or H₂SO₄) accelerate cyclization but may degrade sensitive functional groups.

  • Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.

Post-Functionalization of Triazinone Intermediates

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis (e.g., Pd or Cu) enables C–N bond formation between halogenated triazinones and pentylamine. The Buchwald-Hartwig amination is particularly effective for aryl halides but remains underexplored for triazinones.

Procedure :

  • Substrate Preparation :

    • 5-Bromo-2H-1,2,4-triazin-3-one is synthesized via bromination of the parent triazinone using PBr₃.

  • Catalytic Amination :

    • A mixture of 5-bromo-triazinone, pentylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene is heated at 100°C under inert atmosphere.

Example Reaction :

5-Bromo-2H-1,2,4-triazin-3-one+NH2C5H11Pd catalyst, Cs2CO3This compound+NH4Br\text{5-Bromo-2H-1,2,4-triazin-3-one} + \text{NH}2\text{C}5\text{H}{11} \xrightarrow{\text{Pd catalyst, Cs}2\text{CO}3} \text{this compound} + \text{NH}4\text{Br}

Key Observations :

  • Ligand choice (e.g., Xantphos vs. BINAP) significantly impacts yield, with bulky phosphines favoring C–N coupling over side reactions.

  • Steric hindrance from the pentyl group necessitates higher catalyst loadings (5–10 mol%) compared to smaller amines.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Methods for this compound Synthesis

MethodStarting MaterialYield (%)Purity (%)Key Limitations
Nucleophilic Substitution5-Chloro-triazinone45–60>90Competing hydrolysis
CyclizationHydrazine + β-Keto Ester35–5080–85Byproduct formation
Buchwald-Hartwig5-Bromo-triazinone55–70>95High catalyst cost

Insights :

  • Nucleophilic Substitution : Most straightforward but limited by precursor availability.

  • Cyclization : Ideal for bulk synthesis but requires stringent stoichiometric control.

  • Cross-Coupling : Highest yields but economically prohibitive for large-scale applications.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel elution with ethyl acetate/hexane gradients removes unreacted pentylamine and chlorinated byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include δ 1.25–1.45 ppm (pentyl chain –CH₂–), δ 6.80 ppm (triazinone C–H), and δ 8.20 ppm (N–H).

  • HRMS : [M+H]⁺ peak at m/z 197.1294 confirms molecular formula C₈H₁₄N₄O .

Chemical Reactions Analysis

Types of Reactions

5-(Pentylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pentylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-(Pentylamino)-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(pentylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-(pentylamino)-2H-1,2,4-triazin-3-one and selected analogues:

Compound Name Substituents Core Structure Notable Features Reference
This compound 5-pentylamino group 1,2,4-Triazinone Hydrophobic alkyl chain for enhanced membrane permeability Derived from
5-(p-Tolyl)-2H-1,2,4-triazin-3-one 5-(4-methylphenyl) group 1,2,4-Triazinone Aromatic substituent for π-π interactions (CAS: 1199767-11-7)
5-Amino-2,4-dihydro-3H-1,2,4-triazol-3-one 5-amino group on triazolone core 1,2,4-Triazolone Smaller heterocycle with potential hydrogen-bonding sites
5-[(4-Chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one Chlorophenylmethylamino and methyl groups 1,2,4-Triazinone Bulky substituents for steric effects (CHEBI:119879)
Key Observations:
  • Hydrophobicity: The pentylamino group in the target compound likely increases lipophilicity compared to aromatic substituents (e.g., p-tolyl) or smaller polar groups (e.g., amino in triazolone derivatives). This could enhance blood-brain barrier penetration or intracellular uptake .
  • Steric Effects: Bulky substituents, such as chlorophenylmethylamino in CHEBI:119879, may hinder binding to enzyme active sites, whereas the linear pentyl chain offers flexibility .

Q & A

Q. What are the recommended synthetic routes for 5-(pentylamino)-2H-1,2,4-triazin-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A robust synthesis begins with a nucleophilic substitution between 1,2,4-triazin-3-one derivatives and pentylamine. Key considerations:

  • Use coupling agents like EDCI/HOBt to facilitate amide bond formation in anhydrous solvents (e.g., DMF or THF) .
  • Optimize temperature (60–80°C) and reaction time (12–24 hours) to balance yield and side-product formation.
  • Monitor progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>95%) by LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the pentylamino sidechain (δ 1.2–1.6 ppm for methylene protons) and triazinone backbone (δ 160–165 ppm for carbonyl carbons) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity.
  • Elemental Analysis : Validate empirical formula (C8_8H14_{14}N4_4O) with ≤0.3% deviation .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer: Prioritize enzyme inhibition or receptor-binding assays:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like EGFR or CDK2 at 1–100 µM concentrations .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤50 µg/mL indicating promise .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Address variability through systematic controls:

  • Batch Consistency : Ensure compound purity (e.g., via LC-MS) and stability (e.g., under light/temperature stress) .
  • Assay Reproducibility : Validate protocols across labs (e.g., IC50_{50} values ±10% deviation).
  • Structural Confounders : Compare substituent effects (e.g., alkyl chain length) using QSAR models .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound?

Methodological Answer: Leverage molecular modeling tools:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., triazine-binding enzymes). Optimize parameters for van der Waals and electrostatic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD ≤2 Å).
  • DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Adopt ICH Q1A guidelines with modifications:

  • Forced Degradation : Expose samples to pH 1–13 (HCl/NaOH) at 40–80°C for 24–72 hours .
  • Analytical Endpoints : Quantify degradation products via UPLC-PDA and identify structures using HRMS/MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., t90_{90} >12 months at 25°C) .

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